Alogliptin - 850649-62-6

Alogliptin

Catalog Number: EVT-258350
CAS Number: 850649-62-6
Molecular Formula: C18H21N5O2. C7H6O2
Molecular Weight: 461.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Alogliptin is a synthetic, orally bioavailable compound classified as a dipeptidyl peptidase-4 (DPP-4) inhibitor. [] It acts by selectively and reversibly binding to the active site of the DPP-4 enzyme. [] Within the realm of scientific research, alogliptin serves as a valuable tool to investigate the role of incretin hormones and the DPP-4 enzyme in various biological processes, including glucose metabolism, lipid metabolism, and inflammatory responses.

Synthesis Analysis

Alogliptin benzoate is synthesized from 6-chloro-3-methyl uracil and 2-cyano benzyl bromide through a two-step amination reaction followed by a salt-forming reaction. [] The crude alogliptin benzoate product is then crystallized in methyl alcohol in the presence of benzoic acid to obtain the refined alogliptin benzoate product. []

Molecular Structure Analysis

The primary chemical reaction associated with alogliptin is its interaction with the DPP-4 enzyme. Alogliptin acts as a competitive inhibitor, binding to the enzyme's active site and preventing it from cleaving incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). [, , ]

Mechanism of Action

Alogliptin exerts its effects by inhibiting the enzymatic activity of DPP-4. [] DPP-4 is responsible for the rapid inactivation of incretin hormones, GLP-1 and GIP, which play a crucial role in glucose homeostasis. [, ] By preventing their degradation, alogliptin increases circulating levels of these hormones, thereby enhancing glucose-dependent insulin secretion, suppressing glucagon release, and ultimately improving glycemic control. [, , , ] Studies have also highlighted potential receptor-independent mechanisms involving nitric oxide production. []

Physical and Chemical Properties Analysis

Alogliptin demonstrates good absorption and low plasma protein binding. [] It exhibits slow-binding properties to the DPP-4 enzyme, contributing to its sustained effects on enzyme activity. [] The provided papers do not offer detailed information on other physical and chemical properties.

Applications

Investigating the Role of Incretin Hormones

Alogliptin serves as a powerful tool to study the physiological functions of incretin hormones like GLP-1. [, ] By inhibiting DPP-4 and elevating GLP-1 levels, researchers can explore GLP-1's role in various biological processes, including cardiovascular protection, pancreatic beta-cell function, and lipid metabolism. [, ]

Exploring DPP-4's Involvement in Disease Pathophysiology

Alogliptin's ability to inhibit DPP-4 allows researchers to investigate the enzyme's potential involvement in various diseases. [, , , ] For example, studies have explored alogliptin's effects on atherosclerosis development, heart failure, and hepatocellular carcinoma, suggesting possible therapeutic applications beyond diabetes management. [, , , ]

Investigating the Impact of Alogliptin on Biomarkers

Alogliptin's administration has been shown to influence various biomarkers, offering insights into its effects on different physiological systems. [, , , ] Research has focused on alogliptin's impact on markers of lipid metabolism, like Apo B and Apo A-1, as well as cardiovascular markers like N-Terminal-pro-Brain Natriuretic Peptide (NT-pro-BNP). [, , , ]

Development of Long-Acting Drug Delivery Systems

Alogliptin has been investigated for its incorporation into long-acting drug delivery systems, aiming to improve patient compliance and achieve sustained therapeutic benefits. [] Research focuses on developing injectable in situ gel implants (ISGI) loaded with alogliptin, which can provide prolonged drug release and potentially reduce dosing frequency. []

Future Directions

Elucidating Long-Term Cardiovascular Effects

While existing studies suggest the cardiovascular safety of alogliptin, further long-term studies are necessary to fully understand its impact on cardiovascular events and overall mortality in various patient populations. [, ]

Exploring the Therapeutic Potential Beyond Diabetes

Research suggests alogliptin's potential in treating conditions beyond type 2 diabetes, such as atherosclerosis, heart failure, and cancer. [, , , ] Future studies should further investigate these potential therapeutic applications and assess alogliptin's efficacy and safety in various disease contexts.

Optimizing Long-Acting Drug Delivery Systems

Developing more effective and patient-friendly long-acting formulations of alogliptin remains an important area of research. [] Further studies should focus on refining ISGI technology or exploring alternative strategies to achieve sustained alogliptin release, improving therapeutic outcomes and patient adherence.

Investigating Individualized Responses to Alogliptin

Research indicates that hormonal responses to alogliptin can vary significantly between individuals. [] Future studies should aim to elucidate the underlying mechanisms driving this variability and explore potential strategies for personalizing alogliptin treatment based on individual patient characteristics and responses.

Sitagliptin

    Vildagliptin

      Saxagliptin

        Linagliptin

        • Relevance: Linagliptin and alogliptin belong to the same class of antidiabetic medications, the DPP-4 inhibitors, and share a similar mechanism of action by inhibiting DPP-4. Although they share a similar mechanism, they have different chemical structures and pharmacokinetic properties. []

        Metformin Hydrochloride

        • Relevance: Metformin is often co-administered with alogliptin as a combination therapy for managing type 2 diabetes. Clinical trials have shown the efficacy and safety of alogliptin and metformin combination therapy [, , , ]. This combination targets different aspects of hyperglycemia, potentially leading to better glycemic control than either drug alone. [, , ]

        Cimetidine

        • Relevance: Cimetidine was investigated for potential drug interactions with alogliptin. Studies revealed that cimetidine did not affect the pharmacokinetics of alogliptin, suggesting that no dose adjustment is needed when co-administering these drugs [].

        Pioglitazone

        • Relevance: Pioglitazone is often used in combination with alogliptin to achieve better glycemic control in patients with type 2 diabetes [, ]. Studies investigated the efficacy and safety of alogliptin added to pioglitazone therapy, demonstrating significant improvements in glycemic control [, ].

        Lansoprazole

        • Relevance: Studies investigated the combined effect of lansoprazole and alogliptin on glycemic control in patients with type 2 diabetes. Although the combination effectively elevated serum gastrin levels compared to alogliptin alone, their effect on glycemic control was comparable during a 3-month study period [].

        Exendin (9-39)

        • Relevance: Exendin (9-39) was employed in a study to investigate the mechanisms underlying the cardioprotective effects of alogliptin against ischemia-reperfusion injury. The study found that the cardioprotective effects of alogliptin were partially blocked by exendin (9-39), indicating involvement of GLP-1 receptor-dependent pathways [].

        L-NAME

        • Relevance: L-NAME was utilized in a study exploring the cardioprotective mechanisms of alogliptin against ischemia-reperfusion injury. The study demonstrated that the cardioprotective effects of alogliptin were completely blocked by L-NAME, suggesting the involvement of NO production in the protective mechanisms [].

        Voglibose

        • Relevance: Voglibose served as a comparator drug in a study assessing the efficacy and safety of alogliptin []. The study compared the efficacy and safety of various dosages of alogliptin with voglibose and placebo in drug-naïve Japanese patients with type 2 diabetes.

        Taxifolin

        • Relevance: Taxifolin was investigated alongside alogliptin for its potential in attenuating diethylnitrosamine-induced hepatocellular carcinoma in rats []. The study explored the combined impact of taxifolin and alogliptin on various parameters, including liver function tests, antioxidant enzymes, and markers of inflammation and apoptosis.

        Properties

        CAS Number

        850649-62-6

        Product Name

        Alogliptin

        IUPAC Name

        2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]benzonitrile;benzoic acid

        Molecular Formula

        C18H21N5O2. C7H6O2

        Molecular Weight

        461.5 g/mol

        InChI

        InChI=1S/C18H21N5O2.C7H6O2/c1-21-17(24)9-16(22-8-4-7-15(20)12-22)23(18(21)25)11-14-6-3-2-5-13(14)10-19;8-7(9)6-4-2-1-3-5-6/h2-3,5-6,9,15H,4,7-8,11-12,20H2,1H3;1-5H,(H,8,9)/t15-;/m1./s1

        InChI Key

        KEJICOXJTRHYAK-XFULWGLBSA-N

        SMILES

        CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCCC(C3)N.C1=CC=C(C=C1)C(=O)O

        Synonyms

        2-((6-((3R)-3-aminopiperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl) benzonitrile
        alogliptin
        nesina
        SYR 322
        SYR-322
        SYR322

        Canonical SMILES

        CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCCC(C3)N.C1=CC=C(C=C1)C(=O)O

        Isomeric SMILES

        CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCC[C@H](C3)N.C1=CC=C(C=C1)C(=O)O

        Product FAQ

        Q1: How Can I Obtain a Quote for a Product I'm Interested In?
        • To receive a quotation, send us an inquiry about the desired product.
        • The quote will cover pack size options, pricing, and availability details.
        • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
        • Quotations are valid for 30 days, unless specified otherwise.
        Q2: What Are the Payment Terms for Ordering Products?
        • New customers generally require full prepayment.
        • NET 30 payment terms can be arranged for customers with established credit.
        • Contact our customer service to set up a credit account for NET 30 terms.
        • We accept purchase orders (POs) from universities, research institutions, and government agencies.
        Q3: Which Payment Methods Are Accepted?
        • Preferred methods include bank transfers (ACH/wire) and credit cards.
        • Request a proforma invoice for bank transfer details.
        • For credit card payments, ask sales representatives for a secure payment link.
        • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
        Q4: How Do I Place and Confirm an Order?
        • Orders are confirmed upon receiving official order requests.
        • Provide full prepayment or submit purchase orders for credit account customers.
        • Send purchase orders to sales@EVITACHEM.com.
        • A confirmation email with estimated shipping date follows processing.
        Q5: What's the Shipping and Delivery Process Like?
        • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
        • You can use your FedEx account; specify this on the purchase order or inform customer service.
        • Customers are responsible for customs duties and taxes on international shipments.
        Q6: How Can I Get Assistance During the Ordering Process?
        • Reach out to our customer service representatives at sales@EVITACHEM.com.
        • For ongoing order updates or questions, continue using the same email.
        • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

        Quick Inquiry

         Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.